

# Ravuconazole Demonstrates Comparable Efficacy to Amphotericin B in Experimental Invasive Aspergillosis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Ravuconazole**

Cat. No.: **B1678830**

[Get Quote](#)

For Immediate Release

New Haven, CT – Preclinical studies indicate that the investigational triazole antifungal agent, **ravuconazole**, exhibits potent efficacy against invasive aspergillosis, comparable to the established therapy amphotericin B, in animal models. The findings, derived from a well-established immunosuppressed rabbit model of invasive aspergillosis, suggest **ravuconazole** could be a promising alternative for treating this life-threatening fungal infection.

In a key study, oral **ravuconazole** administered at a dosage of 30 mg/kg of body weight per day was as effective as intravenous amphotericin B at 1 mg/kg/day in preventing mortality in rabbits lethally challenged with *Aspergillus fumigatus*.<sup>[1][2]</sup> By day 9 of the experiment, all untreated control animals succumbed to the infection, whereas no mortality was observed in the groups treated with either **ravuconazole** or amphotericin B.<sup>[2]</sup> This comparable efficacy was also noted in a sublethally challenged group, where **ravuconazole** treatment resulted in zero mortality, similar to amphotericin B.<sup>[2]</sup>

Beyond survival, **ravuconazole** demonstrated a profound impact on fungal clearance. Treatment with **ravuconazole** significantly reduced the fungal burden in major organs, including the liver, lung, kidney, and brain, by approximately 2 to 3 log units, a reduction comparable to that achieved with amphotericin B.<sup>[2]</sup> Notably, all organ cultures from 9 out of 10 rabbits treated with **ravuconazole** were sterile, and all 4 amphotericin B-treated animals had

sterile organ cultures.[2] Furthermore, **ravuconazole** was effective in clearing aspergillus antigen from the serum of infected animals.[1][2]

These studies highlight the potential of **ravuconazole** as a valuable therapeutic agent against invasive aspergillosis. The oral formulation of **ravuconazole** offers a potential advantage in clinical practice. Further investigation into its clinical efficacy and safety profile in human patients is warranted.

## Quantitative Data Summary

The following tables summarize the key efficacy data from the comparative studies.

Table 1: Survival Rates in Lethally and Sublethally Challenged Rabbit Models of Invasive Aspergillosis

| Treatment Group   | Dosage              | Challenge                   | Number of Animals | Survival Rate (%) |
|-------------------|---------------------|-----------------------------|-------------------|-------------------|
| Ravuconazole      | 30 mg/kg/day (oral) | Lethal ( $10^6$ conidia)    | 10                | 100               |
| Amphotericin B    | 1 mg/kg/day (IV)    | Lethal ( $10^6$ conidia)    | 4                 | 100               |
| Untreated Control | -                   | Lethal ( $10^6$ conidia)    | 4                 | 0                 |
| Ravuconazole      | 30 mg/kg/day (oral) | Sublethal ( $10^5$ conidia) | 10                | 100               |
| Amphotericin B    | 1 mg/kg/day (IV)    | Sublethal ( $10^5$ conidia) | 4                 | 100               |
| Untreated Control | -                   | Sublethal ( $10^5$ conidia) | 4                 | 50                |

Data extracted from G.P. Bodey et al. (2000).[2]

Table 2: Fungal Burden in Organ Tissues of Lethally Challenged Rabbits

| Treatment Group   | Dosage              | Liver (log CFU/g) | Lung (log CFU/g)  | Kidney (log CFU/g) | Brain (log CFU/g) |
|-------------------|---------------------|-------------------|-------------------|--------------------|-------------------|
| Ravuconazol e     | 30 mg/kg/day (oral) | Sterile (in 9/10) | Sterile (in 9/10) | Sterile (in 9/10)  | Sterile (in 9/10) |
| Amphotericin B    | 1 mg/kg/day (IV)    | Sterile (in 4/4)  | Sterile (in 4/4)  | Sterile (in 4/4)   | Sterile (in 4/4)  |
| Untreated Control | -                   | ~4-5              | ~4-5              | ~3-4               | ~2-3              |

Data represents approximate log reduction and sterility as reported in G.P. Bodey et al. (2000).

[\[2\]](#)

## Experimental Protocols

The efficacy of **ravuconazole** and amphotericin B was evaluated in an established immunosuppressed rabbit model of invasive aspergillosis.

Animal Model and Immunosuppression:

- Species: New Zealand White rabbits.
- Immunosuppression: Rabbits were rendered temporarily leukopenic through a combination of cytarabine and methylprednisolone administration. This regimen mimics the immunocompromised state of patients susceptible to invasive aspergillosis.

Fungal Challenge:

- Organism: *Aspergillus fumigatus*.
- Inoculum: Rabbits were challenged intravenously with either a lethal ( $10^6$  conidia) or sublethal ( $10^5$  conidia) dose of *A. fumigatus* conidia.

Antifungal Therapy:

- Ravuconazole:** Administered orally at a dosage of 30 mg/kg of body weight per day.

- Amphotericin B: Administered intravenously at a dosage of 1 mg/kg of body weight per day.
- Treatment Initiation: Therapy was initiated 24 hours after the fungal challenge.
- Control Group: An untreated control group was included in all experiments.

#### Efficacy Assessment:

- Survival: Mortality was monitored daily for the duration of the experiment (typically 9 days).
- Fungal Burden: At the end of the study, organ tissues (liver, lung, kidney, and brain) were harvested, homogenized, and cultured to determine the number of colony-forming units (CFU) per gram of tissue.
- Serum Antigenemia: Blood samples were collected to measure the levels of aspergillus galactomannan antigen, a biomarker for invasive aspergillosis.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparing **ravuconazole** and amphotericin B.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacies of two new antifungal agents, the triazole raviuconazole and the echinocandin LY-303366, in an experimental model of invasive aspergillosis - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Raviuconazole Demonstrates Comparable Efficacy to Amphotericin B in Experimental Invasive Aspergillosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678830#efficacy-of-raviuconazole-compared-to-amphotericin-b-in-invasive-aspergillosis-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)